3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one
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Overview
Description
3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one is a complex organic compound that features a benzyl ether group, a cyclohexylsulfonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Benzyl Ether Group: The initial step involves the protection of the phenol group by converting it into a benzyl ether. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction. This involves the reaction of an appropriate amine with a suitable electrophile under controlled conditions.
Attachment of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group is introduced via sulfonylation. This can be done by reacting the azetidine intermediate with cyclohexylsulfonyl chloride in the presence of a base like triethylamine.
Final Coupling Step: The final step involves coupling the benzyl ether intermediate with the azetidine intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The benzyl ether group can be subjected to nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The benzyl ether and cyclohexylsulfonyl groups play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-(Benzyloxy)phenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)propan-1-one: Similar structure but with a methylsulfonyl group instead of a cyclohexylsulfonyl group.
3-(3-(Benzyloxy)phenyl)-1-(3-(phenylsulfonyl)azetidin-1-yl)propan-1-one: Contains a phenylsulfonyl group instead of a cyclohexylsulfonyl group.
Uniqueness
The presence of the cyclohexylsulfonyl group in 3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one imparts unique steric and electronic properties, distinguishing it from similar compounds. This structural feature enhances its potential interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(3-phenylmethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4S/c27-25(26-17-24(18-26)31(28,29)23-12-5-2-6-13-23)15-14-20-10-7-11-22(16-20)30-19-21-8-3-1-4-9-21/h1,3-4,7-11,16,23-24H,2,5-6,12-15,17-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGKGFUJOGMBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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